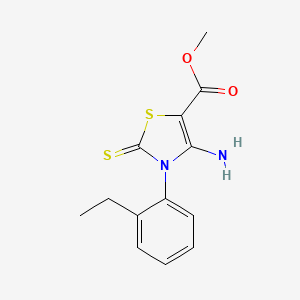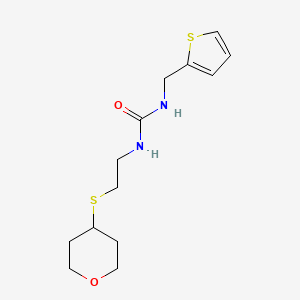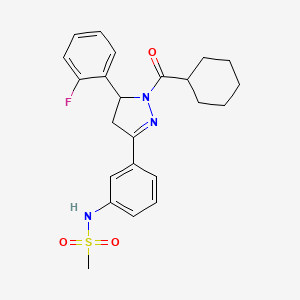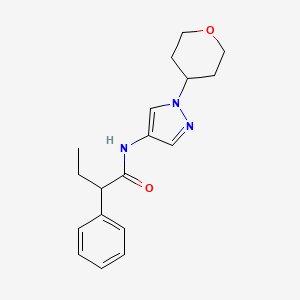
Methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule .
Synthesis Analysis
This involves the study of how the compound can be synthesized from readily available starting materials. It includes the reactions used, their conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the reactivity of the compound and its possible uses .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions .Scientific Research Applications
Antimicrobial Activity
The thiophene nucleus, a key component of this compound, has been widely explored for its antimicrobial properties. Researchers have synthesized various thiophene-containing compounds, including our target molecule. Notably, derivatives 7b and 8 demonstrated antimicrobial activity comparable to standard drugs like ampicillin and gentamicin against various bacteria species. Compound 3 also exhibited potent activity against Aspergillus fumigatus, while compounds 5, 6, and 7a showed promise against Syncephalastrum racemosum .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-8-6-4-5-7-9(8)15-11(14)10(12(16)17-2)19-13(15)18/h4-7H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQCXLWVJAFOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)
![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)

![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)


